Tert-butyl 5-methyl-3-oxohexanoate

Orthogonal protecting group strategy β-Keto ester deprotection Multi-step pharmaceutical synthesis

tert-Butyl 5-methyl-3-oxohexanoate (CAS 39140-54-0, MW 200.28, C₁₁H₂₀O₃) is a β-keto ester classified as a versatile synthetic building block. Structurally, it features a 5-methyl-substituted hexanoate backbone bearing a ketone at the 3-position and a tert-butyl ester terminus.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 39140-54-0
Cat. No. B8011554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-methyl-3-oxohexanoate
CAS39140-54-0
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C11H20O3/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8H,6-7H2,1-5H3
InChIKeySXEHUNNSIKZRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-Methyl-3-oxohexanoate (CAS 39140-54-0): β-Keto Ester Building Block for Pharmaceutical Intermediate Synthesis


tert-Butyl 5-methyl-3-oxohexanoate (CAS 39140-54-0, MW 200.28, C₁₁H₂₀O₃) is a β-keto ester classified as a versatile synthetic building block. Structurally, it features a 5-methyl-substituted hexanoate backbone bearing a ketone at the 3-position and a tert-butyl ester terminus . The compound is commercially available at 95–98% purity from multiple suppliers, with recommended storage at 0–8 °C under inert atmosphere . As a β-keto ester, it possesses an acidic α-methylene group (predicted pKa ~10–11) flanked by two carbonyls, enabling enolate formation and participation in Claisen condensations, alkylations, and asymmetric transformations. Its tert-butyl ester distinguishes it from methyl, ethyl, and benzyl congeners by offering orthogonal deprotection chemistry, enhanced steric bulk, and differentiated chromatographic behavior .

Why Methyl or Ethyl 5-Methyl-3-oxohexanoate Cannot Replace the tert-Butyl Ester in Multi-Step Synthetic Routes


In-class β-keto esters such as methyl 5-methyl-3-oxohexanoate (CAS 30414-55-2) or ethyl 5-methyl-3-oxohexanoate (CAS 34036-16-3) share the same acyl backbone but differ fundamentally in their ester protecting group chemistry. The tert-butyl ester is uniquely acid-labile, enabling selective deprotection under mild conditions (e.g., 85 wt% H₃PO₄ or 50% TFA in DCM) that leave methyl and ethyl esters intact [1]. Conversely, tert-butyl esters resist nucleophilic cleavage under basic hydrolysis conditions that saponify methyl esters, providing orthogonal protection in routes requiring sequential deprotection steps . In transacetoacetylation reactions, the tert-butyl β-keto ester scaffold exhibits approximately 15–20-fold higher reactivity than its methyl or ethyl counterparts due to favorable elimination of the tert-butyl cation, dramatically improving reaction rates and yields . Furthermore, during Claisen condensations, methyl ester byproducts form at 11–15% levels via transesterification side reactions, whereas the tert-butyl ester is preferentially generated at 77% conversion—demonstrating that the ester group is not an innocent spectator but an active participant in reaction outcome [2]. Generic substitution without accounting for these orthogonal reactivity and selectivity profiles risks reduced yields, competitive side reactions, and synthetic route failure.

Quantitative Differentiation Evidence: tert-Butyl 5-Methyl-3-oxohexanoate vs. Closest Ester Analogs


Orthogonal Deprotection: tert-Butyl β-Keto Esters Remain Intact Under TBAF Conditions That Cleave Silylethyl Esters

In intermolecular competition experiments by Knobloch and Brückner (2008), β-keto esters derived from tert-butyl alcohol remain completely intact when treated with 0.75 equivalents of tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) in THF at 50 °C, conditions that quantitatively cleave and decarboxylate β-keto[2-(trimethylsilyl)ethyl] esters. Conversely, methyl-, tert-butyl-, allyl-, and benzyl β-keto esters can be cleaved and decarboxylated under acidic conditions without affecting silylethyl esters, establishing a fully orthogonal protection pair . For the tert-butyl 5-methyl-3-oxohexanoate scaffold, this orthogonality means the tert-butyl ester can be carried through fluoride-mediated desilylation steps intact and later selectively removed under acidic conditions (50% TFA/DCM or 85% H₃PO₄) without touching methyl or benzyl esters that may be present elsewhere in the molecule [1].

Orthogonal protecting group strategy β-Keto ester deprotection Multi-step pharmaceutical synthesis

Transacetoacetylation Reactivity: tert-Butyl β-Keto Esters Are 15–20-Fold More Reactive Than Methyl or Ethyl Analogs

Kinetic studies on tert-butyl acetoacetate (t-BAA), a close structural analog of tert-butyl 5-methyl-3-oxohexanoate, demonstrate approximately 15–20-fold higher reactivity compared to methyl or ethyl acetoacetate in transacetoacetylation reactions . This enhanced reactivity is attributed to the stability of the tert-butyl cation as a leaving group, which facilitates the formation of a transient acetylketene intermediate—the rate-limiting step in these transformations [1]. While direct kinetic data for tert-butyl 5-methyl-3-oxohexanoate are not published, the β-keto tert-butyl ester pharmacophore is conserved, and the reactivity enhancement is a class-wide phenomenon driven by the leaving-group ability of the tert-butyl moiety, not by the specific acyl substituent [2]. Methyl and ethyl esters lack this facile elimination pathway, proceeding instead through slower addition-elimination mechanisms.

Transacetoacetylation Nucleophilic acyl substitution Reaction kinetics

Suppressed Transesterification Side Products: tert-Butyl Esters Avoid 11–15% Methyl Ester Contamination Observed in Claisen Reactions

During base-mediated Claisen condensation reactions monitored by HPLC, methyl β-keto esters were observed as transesterification byproducts at levels of 11–15% when using NaHMDS or KHMDS as base, whereas the use of LiHMDS (3 equiv) drove the reaction to 100% conversion with 100% purity of the desired product [1]. Critically, when tBuOK was employed, transesterification predominantly proceeded to afford the corresponding tert-butyl ester at a 77% level, demonstrating that the tert-butyl ester is thermodynamically favored in the transesterification equilibrium under these conditions [2]. For tert-butyl 5-methyl-3-oxohexanoate, this implies that Claisen condensations conducted with this substrate are intrinsically biased toward retention of the tert-butyl ester, minimizing the formation of mixed-ester byproducts that complicate purification and reduce yield.

Claisen condensation Transesterification byproducts Process impurity control

Selective Acidic Deprotection: tert-Butyl Ester Cleaved with 85% H₃PO₄ While Methyl, Benzyl, and CBZ Groups Remain Intact

Li et al. (2006) demonstrated that 85 wt% aqueous phosphoric acid selectively deprotects tert-butyl esters in the presence of methyl esters, benzyl esters, CBZ carbamates, TBDMS ethers, azetidines, and methyl phenyl ethers [1]. This selectivity was validated in the synthesis of a clarithromycin derivative, where a tert-butyl ester was removed with complete preservation of a cyclic carbamate, lactone, ketal, acetate ester, and epimerizable methyl ketone—all functionalities sensitive to stronger acids [2]. For tert-butyl 5-methyl-3-oxohexanoate, this means the β-keto ester can be unmasked to the free carboxylic acid (or directly decarboxylated to the ketone) under mild, environmentally benign conditions without affecting methyl or benzyl esters installed elsewhere in the molecular architecture. In contrast, methyl 5-methyl-3-oxohexanoate would require strongly basic hydrolysis (LiOH, NaOH) that risks epimerization of adjacent stereocenters and competitive saponification of other ester groups.

Chemoselective deprotection Green chemistry Pharmaceutical process development

Validated Use in Commercial ADC Payload Synthesis: tert-Butyl 4-(Cbz-amino)-5-methyl-3-oxohexanoate as the Key MMAE Intermediate

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohexanoate (CAS 1822810-13-8), a direct derivative of the tert-butyl 5-methyl-3-oxohexanoate scaffold bearing a Cbz-protected amino group at the 4-position, is a registered intermediate (Intermediate-5) in the synthesis of Monomethyl auristatin E (MMAE) . MMAE is the cytotoxic payload component of the FDA-approved antibody-drug conjugate brentuximab vedotin (Adcetris®) and is used in over 30 ADCs in clinical development [1]. The selection of the tert-butyl ester in this commercial route is deliberate: the tert-butyl group provides orthogonal protection relative to the Cbz and Fmoc groups used in the peptide coupling sequence, and its acid lability enables clean deprotection in the final stages without epimerization of the sensitive α-amino ketone stereocenter . A 2023 patent (US 2025/0074872 A1) describes a high-yielding method (up to 95%) for preparing and purifying this MMAE intermediate, confirming the industrial relevance of the tert-butyl ester scaffold [2].

Antibody-drug conjugate (ADC) Monomethyl auristatin E (MMAE) Pharmaceutical intermediate procurement

Optimal Deployment Scenarios for tert-Butyl 5-Methyl-3-oxohexanoate Based on Quantitative Differentiation Evidence


Multi-Step Convergent Synthesis Requiring Orthogonal Ester Deprotection

In synthetic routes where multiple ester protecting groups must be sequentially removed, tert-butyl 5-methyl-3-oxohexanoate serves as the acid-labile component in an orthogonal protection scheme. As demonstrated by Knobloch and Brückner (2008), tert-butyl β-keto esters remain intact under TBAF treatment (0.75 equiv, THF, 50 °C) that cleaves silylethyl esters, while being quantitatively removable under mild acidic conditions (85% H₃PO₄ or 50% TFA/DCM) that leave methyl and benzyl esters untouched . This enables synthetic strategies where the β-keto ester functionality is carried through fluoride-mediated desilylation, transition-metal-catalyzed coupling, or basic alkylation steps, then unmasked in the final stage to reveal the carboxylic acid or effect decarboxylation to the ketone. Neither methyl nor ethyl 5-methyl-3-oxohexanoate can fulfill this role, as they lack acid lability and require strongly basic hydrolysis conditions incompatible with many functional groups.

Accelerated Medicinal Chemistry Library Synthesis via High-Reactivity Transacetoacetylation

For parallel synthesis or high-throughput medicinal chemistry campaigns requiring rapid acetoacetylation of amine, alcohol, or thiol nucleophiles, the tert-butyl β-keto ester scaffold provides a documented 15–20-fold rate advantage over methyl or ethyl analogs, as established for tert-butyl acetoacetate and applicable to tert-butyl 5-methyl-3-oxohexanoate by class-level inference . This rate acceleration often eliminates the need for added catalysts, reducing purification burden and enabling direct isolation of products. In library production settings, this kinetic advantage translates to higher throughput, lower failure rates for sluggish substrates, and reduced consumption of valuable amine or alcohol building blocks.

Process-Scale Synthesis of Chiral β-Keto Ester Intermediates with Minimized Transesterification Impurities

In process chemistry campaigns involving Claisen condensations or related enolate chemistry, the use of tert-butyl 5-methyl-3-oxohexanoate in place of the methyl ester reduces transesterification byproduct formation from 11–15% (observed with methyl esters) to near-zero levels, as the tert-butyl ester is thermodynamically favored in the transesterification equilibrium under basic conditions, forming preferentially at 77% selectivity [1]. For kilogram-scale production, this impurity reduction eliminates the need for chromatographic purification of intermediates and improves overall yields. The acid-labile nature of the tert-butyl ester also simplifies the final deprotection step under mild, environmentally benign conditions using aqueous phosphoric acid, avoiding the strongly basic hydrolysis required for methyl ester cleavage that generates stoichiometric salt waste [2].

ADC Payload Intermediate Synthesis Following Validated MMAE Route Precedent

For organizations synthesizing auristatin-class ADC payloads or related peptidomimetic cytotoxins, tert-butyl 5-methyl-3-oxohexanoate and its 4-amino-substituted derivatives represent the validated scaffold choice. The specific derivative tert-butyl 4-(Cbz-amino)-5-methyl-3-oxohexanoate is Intermediate-5 in the published MMAE synthesis route, with patent-reported yields up to 95% [3]. The tert-butyl ester is functionally required in this route to provide orthogonal protection against the Cbz and Fmoc groups employed in the peptide coupling sequence, and to permit clean final-stage deprotection without epimerization of the sensitive α-amino ketone stereocenter. Procurement of the tert-butyl ester scaffold for this application directly aligns with the published and industrially practiced synthetic pathway, reducing route-scouting time and regulatory risk.

Quote Request

Request a Quote for Tert-butyl 5-methyl-3-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.